
5-Bromo-1,2,3,4-tetrahydroquinoline
Overview
Description
5-Bromo-1,2,3,4-tetrahydroquinoline is a brominated tetrahydroquinoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring, with a bromine atom at the 5-position. Its hydrochloride form (CAS 1073968-64-5) is commercially available with ≥95% purity and is widely used in pharmaceutical and materials research . The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate in cross-coupling reactions and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of molecular bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-1,2,3,4-tetrahydroquinoline can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry:
5-Bromo-1,2,3,4-tetrahydroquinoline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex organic molecules and pharmaceuticals .
Biology:
In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It is also used in the development of new drugs targeting specific biological pathways .
Medicine:
This compound has shown potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties. Its derivatives are being investigated for their therapeutic effects .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. It is also employed in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
The structural and functional differences between 5-bromo-1,2,3,4-tetrahydroquinoline and related brominated tetrahydroquinoline/isoquinoline derivatives are summarized below:
Table 1: Comparative Analysis of Brominated Tetrahydroquinoline/Isoquinoline Derivatives
Key Comparative Insights
Bromine Position Effects: The 5-bromo derivative exhibits distinct electronic effects compared to the 6-bromo isomer. For example, 6-bromo-1,2,3,4-tetrahydroquinoline undergoes smoother Buchwald-Hartwig coupling due to reduced steric hindrance at the 6-position . In contrast, the 5-bromo analog may experience slower reaction kinetics in similar cross-coupling reactions.
Scaffold Differences (Quinoline vs. Isoquinoline): Isoquinoline derivatives (e.g., 5-bromo-1,2,3,4-tetrahydroisoquinoline HCl) exhibit altered binding affinities in biological systems due to the nitrogen atom's position in the bicyclic structure. This makes them more suitable for targeting specific enzymes like phosphodiesterases .
Substituent Impact: Methyl groups (e.g., in 6-bromo-4,4-dimethylquinoline HCl) introduce steric bulk, reducing metabolic degradation and enhancing pharmacokinetic stability . Fluorine or chlorine substituents (e.g., 5-bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline) increase lipophilicity and blood-brain barrier permeability, making them candidates for neuroactive drugs .
Synthetic Accessibility: Ionic liquid-catalyzed methods (e.g., using [NMPH]H₂PO₄) are more efficient for synthesizing N-hydroxyethyl-substituted tetrahydroquinolines than traditional metal catalysts, but brominated derivatives require precise control to avoid isomerization .
Biological Activity
5-Bromo-1,2,3,4-tetrahydroquinoline (5-Br-THQ) is a significant compound in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
5-Br-THQ is an organic compound characterized by the molecular formula . It features a bromine atom at the 5th position of the tetrahydroquinoline ring. This compound is primarily utilized as a building block in synthesizing various pharmaceuticals and heterocyclic compounds.
Antimicrobial Properties
Research indicates that 5-Br-THQ exhibits promising antimicrobial properties. It serves as an intermediate in synthesizing drugs targeting various pathogens. Its derivatives have been shown to possess significant activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
5-Br-THQ has garnered attention for its potential anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of 5-Br-THQ have been evaluated for their ability to inhibit specific cancer cell lines, showcasing notable cytotoxic effects .
The biological activity of 5-Br-THQ can be attributed to several mechanisms:
- Enzyme Inhibition : It has been identified as an inhibitor of nitric oxide synthase (NOS), particularly nNOS. This inhibition can lead to reduced levels of nitric oxide in inflammatory conditions, potentially alleviating pain and inflammation .
- Cell Signaling Modulation : The compound interacts with various cellular pathways, influencing gene expression and cellular metabolism. This modulation can affect processes such as apoptosis and proliferation in cancer cells.
- Biochemical Pathway Interactions : Tetrahydroquinoline derivatives like 5-Br-THQ are known to interact with multiple biochemical pathways, suggesting a multifaceted approach to their biological effects.
Structure-Activity Relationships (SAR)
The structural modifications of 5-Br-THQ significantly influence its biological activity. SAR studies have revealed that:
- Substituents on the Quinoline Ring : The position and nature of substituents on the quinoline ring can enhance or diminish biological activity. For example, variations at the 6-position have been linked to increased potency against specific targets .
- Stereochemistry : The stereochemical configuration of 5-Br-THQ derivatives plays a crucial role in their interaction with biological targets. Enantiomers may exhibit different levels of activity, emphasizing the importance of stereochemistry in drug design .
Case Studies and Research Findings
Several studies have explored the biological potential of 5-Br-THQ:
- Inhibition of Nitric Oxide Synthase : A study demonstrated that certain derivatives of tetrahydroquinoline exhibited selective inhibition of nNOS, leading to significant analgesic effects in animal models of neuropathic pain .
- Anticancer Activity : Research evaluating the cytotoxic effects of 5-Br-THQ on various cancer cell lines indicated that it could induce apoptosis and inhibit cell proliferation at micromolar concentrations.
- Antimicrobial Efficacy : A series of experiments showed that modifications to the 5-Br-THQ structure enhanced its antimicrobial properties against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for 5-Bromo-1,2,3,4-tetrahydroquinoline, and how do their efficiencies compare?
Q. How can researchers address isomer separation challenges in this compound derivatives?
- Methodological Answer : Cis/trans isomer mixtures often form during synthesis (e.g., Povarov reactions). Resolution strategies include:
- Chromatographic Techniques : Use preparative HPLC with chiral columns or silica gel chromatography.
- Crystallization : Optimize solvent polarity to selectively crystallize one isomer.
- Catalytic Control : Modify reaction conditions (e.g., temperature, solvent) to favor one isomer. Ionic liquid catalysts may improve stereoselectivity due to their tunable acidity .
Q. What mechanisms explain the high catalytic activity of Fe-ISAS/CN in dehydrogenation reactions?
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Methodological Answer : Fe-ISAS/CN catalysts feature atomically dispersed Fe atoms on N-doped carbon, enhancing active site accessibility and electron transfer. The N-doped matrix stabilizes Fe atoms, preventing aggregation during reactions. Kinetic studies show pseudo-first-order behavior, with the rate-limiting step likely involving H₂ desorption from the catalyst surface .
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Data Contradiction Analysis : While Fe-ISAS/CN outperforms nanoparticle catalysts (Fe-NPs/CN) in selectivity, its recyclability decline after 5 cycles suggests gradual Fe leaching. This contrasts with ionic liquids, which retain activity but require higher temperatures .
Q. How is this compound evaluated for thermal stabilization in high-temperature fuels?
- Methodological Answer :
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Advanced Distillation Curve (ADC) Method : Measures thermal degradation by analyzing boiling points and decomposition products. 1,2,3,4-Tetrahydroquinoline derivatives act as radical scavengers, delaying fuel degradation at temperatures >425°C .
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Accelerated Stability Testing : Combine with additives (e.g., ethanol) to enhance stabilization. For example, ethanol increases the lifetime of benzyl alcohol analogs in dodecane matrices .
Properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZQIKXLRRDMCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551500 | |
Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114744-50-2 | |
Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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